molecular formula C16H19N3O3 B6983247 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one

Cat. No.: B6983247
M. Wt: 301.34 g/mol
InChI Key: JJZPGQHDXCJFBU-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one is a heterocyclic compound that features an oxadiazole ring fused with a methoxyphenyl group and a methylazepanone moiety

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-19-10-6-5-8-12(16(19)20)15-17-14(18-22-15)11-7-3-4-9-13(11)21-2/h3-4,7,9,12H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZPGQHDXCJFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyphenyl isocyanate with hydrazine derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for microbial survival . The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is particularly noteworthy for its role in enhancing the compound’s stability and reactivity .

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